

In-Depth Technical Guide to the Photophysical and Electrochemical Properties of D-102

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Compound of Interest

Compound Name: D-102 Dye

Cat. No.: B1141168

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This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of the indoline dye D-102. Designed for researchers, scientists, and professionals in drug development, this document details the key characteristics of D-102, outlines experimental protocols for their measurement, and visualizes essential scientific workflows and relationships.

Core Properties of D-102

D-102 is a metal-free organic dye, specifically an indoline derivative, recognized for its application as a photosensitizer in dye-sensitized solar cells (DSSCs). Its molecular structure, characterized by donor- π -acceptor (D- π -A) architecture, is pivotal to its electronic and optical properties.

Molecular Structure:

- IUPAC Name: 2-((Z)-5-((4-(4-(2,2-diphenylethenyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7(4H)-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Molecular Formula: $C_{37}H_{30}N_2O_3S_2$
- Molecular Weight: 614.78 g/mol

Quantitative Data Summary

The following tables summarize the key photophysical and electrochemical parameters of D-102 and the structurally related Coumarin 102 (C102), which is often used as a reference.

Table 1: Photophysical Properties of D-102

Parameter	Value	Solvent/Conditions
Absorption Maximum (λ_{max})	499 nm	DMF
490 nm	Not Specified	
Molar Extinction Coefficient (ϵ)	55,800 L·mol ⁻¹ ·cm ⁻¹	at 490 nm
Emission Maximum (λ_{em})	Varies with solvent polarity	See Note 1
Fluorescence Quantum Yield (Φ_f)	Varies with solvent polarity	See Note 1
Fluorescence Lifetime (τ_f)	Varies with solvent polarity	See Note 1

Note 1: A study on the photophysics of D-102 in binary mixtures of ionic liquids and polar aprotic molecular solvents revealed that the emission maximum wavelength, relative quantum yield, and excited-state lifetime are highly dependent on the solvent environment. In mixtures with low ionic liquid mole fractions ($0 < \text{XIL} < 0.2$), the emission maximum and Stokes shift reach a maximum, while the relative quantum yield and excited-state lifetime reach a minimum. [1] For efficient indoline dyes in DSSCs, a fluorescence lifetime longer than approximately 0.8 ns in chloroform is considered important.[2]

Table 2: Photophysical Properties of Coumarin 102 (C102) - for Reference

Parameter	Value	Solvent/Conditions
Fluorescence Quantum Yield (Φ_f)	0.764	Ethanol
0.6	Ethanol	
Radiative Decay Time	~4.3 ns	Not Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below.

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum of D-102.

Objective: To measure the absorbance of D-102 across a range of wavelengths to identify the wavelength of maximum absorption (λ_{max}) and determine the molar extinction coefficient (ϵ).

Materials and Equipment:

- **D-102 dye**
- Spectroscopic grade solvent (e.g., Dimethylformamide - DMF)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure:

- Solution Preparation:
 - Prepare a stock solution of D-102 of a known concentration (e.g., 1 mM) in the chosen solvent.
 - From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value between 0.1 and 1.0 at the λ_{max} for optimal accuracy.
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
 - Set the desired wavelength range for the scan (e.g., 300-700 nm).

- Blank Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.
- Sample Measurement:
 - Rinse a quartz cuvette with a small amount of the D-102 solution before filling it.
 - Place the cuvette containing the D-102 solution in the sample holder.
 - Run the scan to obtain the absorption spectrum.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the molar extinction coefficient (ϵ), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra, quantum yield, and lifetime.

Objective: To determine the fluorescence emission maximum (λ_{em}), relative fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) of D-102.

Materials and Equipment:

- **D-102 dye** solution (prepared as in 3.1)
- A fluorescent standard with a known quantum yield (e.g., Coumarin 102 in ethanol)
- Spectrofluorometer

- Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure for Emission Spectrum and Quantum Yield:

- Emission Spectrum:
 - Place the cuvette with the D-102 solution in the spectrofluorometer.
 - Set the excitation wavelength to the λ_{max} determined from the UV-Vis spectrum.
 - Scan the emission monochromator over a suitable wavelength range to record the fluorescence spectrum and identify the emission maximum (λ_{em}).
- Quantum Yield (Relative Method):
 - Measure the absorbance of both the D-102 solution and the standard solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
 - Measure the integrated fluorescence intensity of both the D-102 solution and the standard solution.
 - Calculate the quantum yield of D-102 using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime (TCSPC):

- Instrument Setup:
 - Use a pulsed laser source with a wavelength close to the λ_{max} of D-102 for excitation.
 - Configure the TCSPC system to detect single photons emitted from the sample.
- Measurement:
 - Measure the instrument response function (IRF) using a scattering solution.

- Measure the fluorescence decay of the D-102 solution.
- Data Analysis:
 - Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay curve.
 - Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_f).

Cyclic Voltammetry (CV)

This protocol details the procedure for determining the electrochemical properties of D-102, from which the HOMO and LUMO energy levels can be estimated.

Objective: To measure the oxidation and reduction potentials of D-102 to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Materials and Equipment:

- **D-102 dye**
- Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
- Ferrocene (as an internal standard)
- Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
- Potentiostat

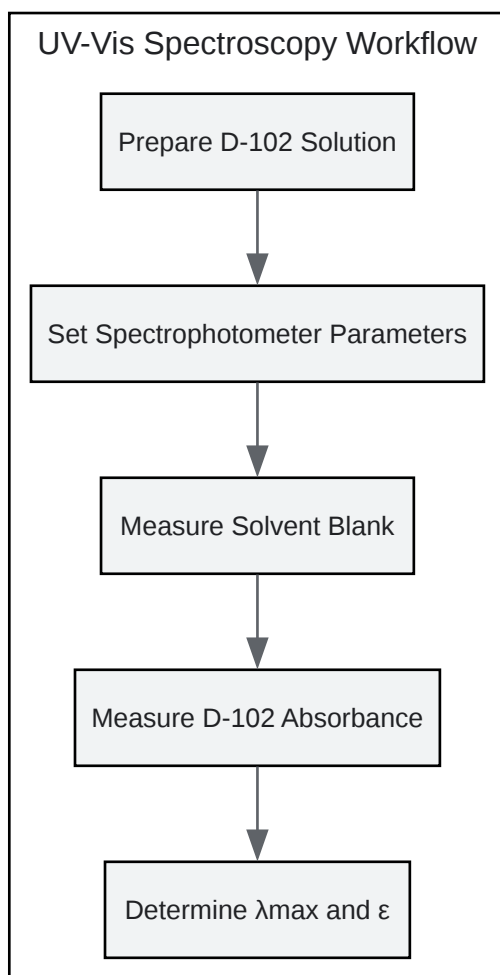
Procedure:

- Solution Preparation:
 - Prepare a solution of D-102 (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

- Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
- Electrochemical Measurement:
 - Assemble the three-electrode cell with the prepared solution.
 - Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of D-102.
 - After measuring the voltammogram of D-102, add a small amount of ferrocene to the solution and record its voltammogram under the same conditions. The ferrocene/ferrocenium (Fc/Fc^+) redox couple serves as an internal reference.
- Data Analysis:
 - Determine the onset oxidation potential (E_{ox}) and onset reduction potential (E_{red}) from the cyclic voltammogram of D-102.
 - Determine the half-wave potential of the Fc/Fc^+ couple ($E_{1/2}(\text{Fc}/\text{Fc}^+)$).
 - Estimate the HOMO and LUMO energy levels using the following empirical equations:
 $E_{\text{HOMO}} = -[E_{\text{ox}} - E_{1/2}(\text{Fc}/\text{Fc}^+) + 4.8] \text{ eV}$
 $E_{\text{LUMO}} = -[E_{\text{red}} - E_{1/2}(\text{Fc}/\text{Fc}^+) + 4.8] \text{ eV}$ (The value of 4.8 eV is the energy level of the Fc/Fc^+ redox couple relative to the vacuum level).

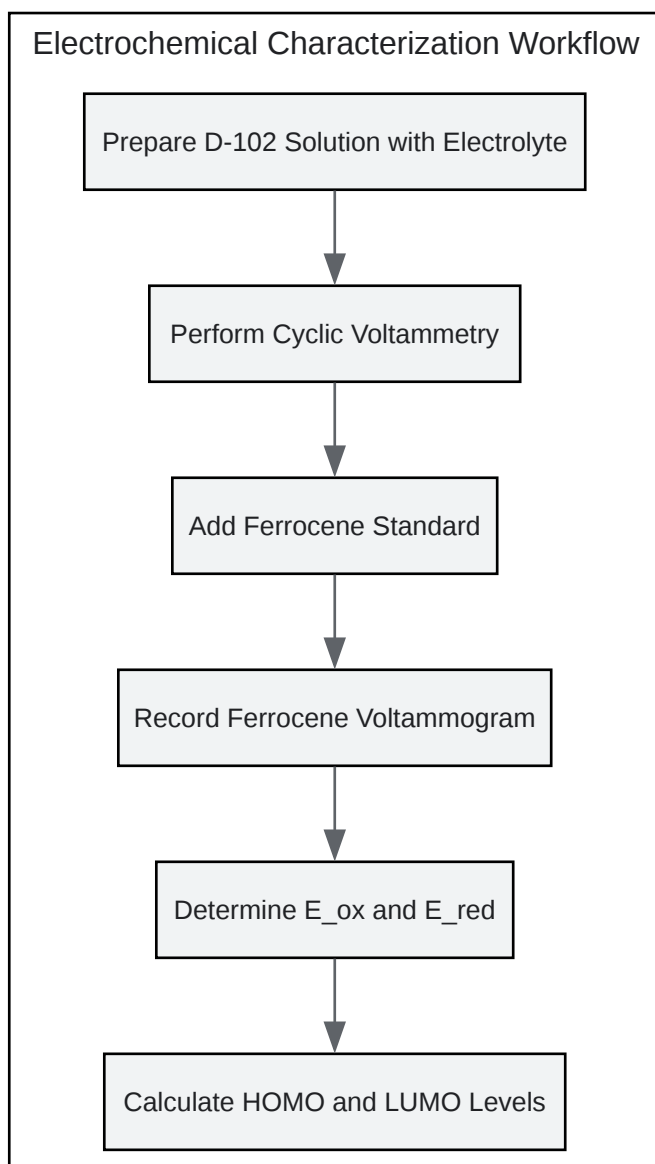
Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships.



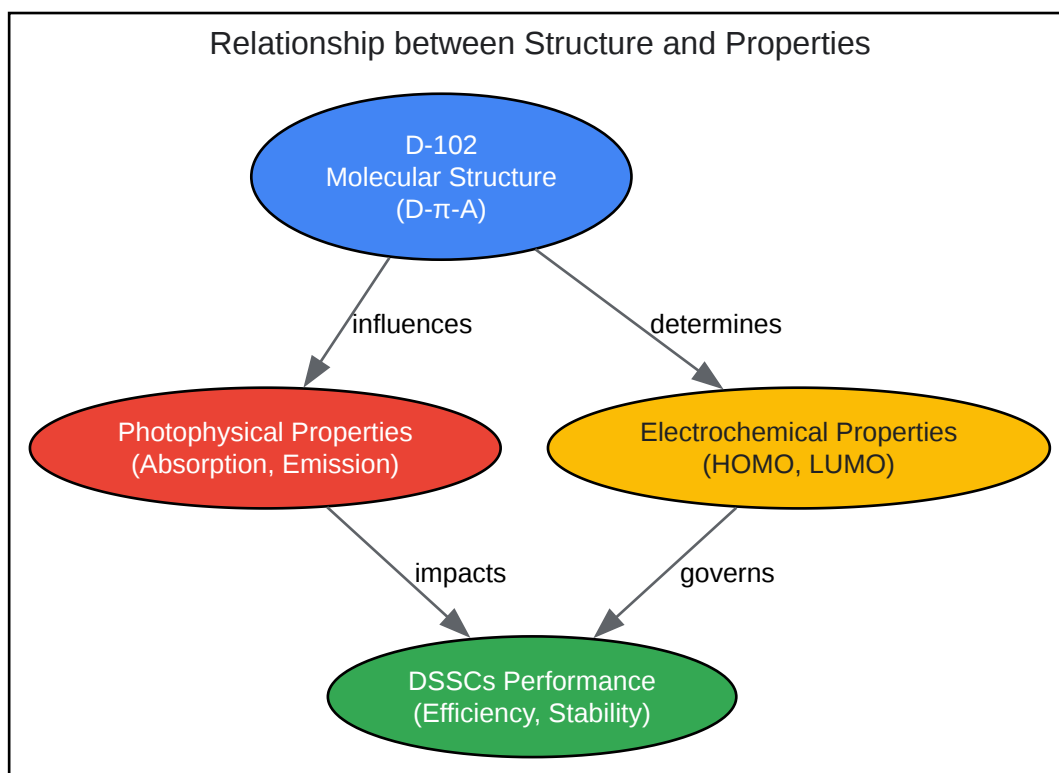
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Caption: Workflow for UV-Vis Spectroscopy of D-102.



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Caption: Workflow for Electrochemical Analysis of D-102.



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Caption: Interrelation of D-102's Structure and Performance.

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References

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